DYRK1A Kinase Inhibition: A 42-Fold Weaker Inhibitor Compared to EGCG, Enabling Use as a Negative Control
3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol exhibits weak inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with an IC₅₀ value of 10,000 nM (10 µM) [1]. In contrast, the natural product epigallocatechin gallate (EGCG), a well-characterized DYRK1A inhibitor, has a reported IC₅₀ of 235 nM under comparable in vitro kinase assay conditions [2]. This represents a 42.5-fold reduction in potency for the target compound.
| Evidence Dimension | Inhibition of DYRK1A kinase activity |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM (10 µM) |
| Comparator Or Baseline | EGCG: IC₅₀ = 235 nM |
| Quantified Difference | ~42.5-fold weaker inhibition |
| Conditions | In vitro kinase assay using rat recombinant GST-tagged DYRK1A and [γ³²P]ATP |
Why This Matters
This low potency makes the compound suitable as a negative control or selectivity probe in DYRK1A-targeted assays, ensuring observed effects are not due to off-target kinase inhibition.
- [1] BindingDB entry BDBM50392627, IC₅₀ data for 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol against DYRK1A. View Source
- [2] Table 1. Best DYRK1A inhibitors, IC₅₀ values from PMC. View Source
